An In-Depth Technical Guide to Dicyclohexyl Phthalate-d4
An In-Depth Technical Guide to Dicyclohexyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl phthalate-d4 (DCHP-d4) is the deuterated analog of Dicyclohexyl phthalate (B1215562) (DCHP), a plasticizer used in a variety of consumer products.[1] Due to growing concerns over the potential endocrine-disrupting effects of phthalates, there is a need for accurate and sensitive analytical methods to monitor their presence in various matrices.[2] DCHP-d4 serves as an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[3] This technical guide provides a comprehensive overview of DCHP-d4, including its chemical properties, synthesis, analytical applications, and known biological interactions.
Chemical and Physical Properties
Dicyclohexyl phthalate-d4 is a white to off-white solid.[4] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [4] |
| Synonyms | Phthalic acid, bis-cyclohexyl ester D4; DCHP-d4 | [4] |
| CAS Number | 358731-25-6 | [4] |
| Molecular Formula | C₂₀H₂₂D₄O₄ | [4] |
| Molecular Weight | 334.44 g/mol | [4] |
| Appearance | White to Off-White Solid | [4] |
| Purity (HPLC) | 100.00% (at 210 nm) | [4] |
| Isotopic Purity | >95% by NMR | [4] |
| Solubility | Dichloromethane (Slightly) | [4] |
| Long Term Storage | 4°C | [4] |
Synthesis of Dicyclohexyl Phthalate-d4
The synthesis of Dicyclohexyl phthalate-d4 typically involves a two-step process: the synthesis of deuterated phthalic anhydride (B1165640) followed by its esterification with cyclohexanol.
Experimental Protocol: Synthesis of Deuterated Phthalic Anhydride (Phthalic Anhydride-d4)
This protocol is a general method for the synthesis of deuterated phthalic anhydride via the oxidation of deuterated o-xylene (B151617).[5]
Materials:
-
o-Xylene-d10
-
Vanadium pentoxide (V₂O₅) catalyst
-
Oxygen or air
-
High-boiling inert solvent (optional, for purification)
Procedure:
-
In a reactor equipped for vapor-phase oxidation with temperature control, a gas inlet, and a condenser, heat the o-xylene-d10.
-
Pass a stream of oxygen or air through the heated deuterated o-xylene in the presence of the vanadium pentoxide catalyst.
-
Maintain the reaction temperature in the range of 350-450 °C.
-
Collect the resulting deuterated phthalic anhydride by desublimation.
-
Alternatively, the crude product can be dissolved in a suitable high-boiling inert solvent and purified by recrystallization.
-
Confirm the purity of the final product using melting point analysis and spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Experimental Protocol: Esterification to Dicyclohexyl Phthalate-d4
This protocol describes the esterification of the synthesized deuterated phthalic anhydride with cyclohexanol.[5]
Materials:
-
Deuterated phthalic anhydride (1.0 equivalent)
-
Cyclohexanol (2.2 equivalents)
-
Sulfuric acid or p-toluenesulfonic acid (catalytic amount, e.g., 0.5-1.0 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the deuterated phthalic anhydride, cyclohexanol, and toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude DCHP-d4 by vacuum distillation or column chromatography on silica gel.
Synthesis workflow for Dicyclohexyl phthalate-d4.
Analytical Applications
Dicyclohexyl phthalate-d4 is primarily used as an internal standard in analytical methods for the quantification of phthalates in various matrices, including water, food, and environmental samples.[2][3] Isotope dilution mass spectrometry is the preferred technique, offering high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[2]
Experimental Protocol: Analysis of Phthalates in Water by LC-MS/MS
This protocol provides a general procedure for the determination of phthalates in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DCHP-d4 as an internal standard. This method is adapted from established protocols for phthalate analysis.[6]
Materials and Reagents:
-
Dicyclohexyl phthalate-d4 (internal standard stock solution)
-
Phthalate standards mix (for calibration curve)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
-
Analytical column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[6]
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Spike a known volume of the water sample (e.g., 100 mL) with a known amount of DCHP-d4 internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the phthalates and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B over a run time of approximately 10-15 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for each phthalate and for DCHP-d4.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dicyclohexyl phthalate (DCHP) | 331.2 | 167.1 | 249.2 |
| Dicyclohexyl phthalate-d4 (DCHP-d4) | 335.2 | 171.1 | 253.2 |
| Other Phthalates | Analyte-specific | Analyte-specific | Analyte-specific |
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of each phthalate standard to the peak area of the DCHP-d4 internal standard against the concentration of the phthalate standard.
-
Determine the concentration of each phthalate in the sample by using the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Analytical workflow for phthalate analysis using DCHP-d4.
Metabolism and Biological Pathways
The metabolism of Dicyclohexyl phthalate primarily occurs through hydrolysis to its monoester, monocyclohexyl phthalate (MCHP).[7] This conversion is a critical step in its biological activity. Recent studies have elucidated the role of DCHP in activating the Pregnane X Receptor (PXR), a key nuclear receptor involved in xenobiotic metabolism and lipid homeostasis.[4]
DCHP-Mediated Activation of the Pregnane X Receptor (PXR) Pathway
DCHP has been identified as a potent agonist of PXR.[4] The activation of PXR by DCHP initiates a signaling cascade that leads to increased expression of genes involved in lipogenesis and ceramide synthesis. This can result in elevated plasma cholesterol and ceramide levels.[4]
The proposed signaling pathway is as follows:
-
DCHP Binding and PXR Activation: DCHP enters the cell and binds to the ligand-binding domain of the Pregnane X Receptor (PXR).
-
PXR Heterodimerization: The DCHP-PXR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: The PXR:RXR heterodimer translocates to the nucleus and binds to PXR response elements (PXREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits coactivators and initiates the transcription of target genes.
-
Increased Lipogenesis and Ceramide Synthesis: The target genes include those encoding for enzymes involved in the synthesis of cholesterol and ceramides.
-
Physiological Effect: The increased synthesis leads to higher circulating levels of cholesterol and ceramides, which have been associated with an increased risk of cardiovascular disease.[4]
DCHP-mediated PXR activation pathway.
Mass Spectral Fragmentation
Understanding the mass spectral fragmentation of Dicyclohexyl phthalate-d4 is crucial for its identification and quantification. The primary fragmentation pathway for DCHP involves the loss of one of the cyclohexyl groups.
| Ion Description | m/z (DCHP) | m/z (DCHP-d4) |
| [M+H]⁺ | 331.2 | 335.2 |
| [M+H - C₆H₁₀]⁺ (Loss of cyclohexene) | 249.2 | 253.2 |
| [Phthalic Anhydride + H]⁺ | 149.1 | 153.1 |
| [Protonated Phthalic Acid]⁺ | 167.1 | 171.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Conclusion
Dicyclohexyl phthalate-d4 is an essential tool for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard enables the accurate and reliable quantification of phthalates in a wide range of samples. This technical guide has provided a detailed overview of its properties, synthesis, analytical applications, and its interaction with biological pathways. The provided experimental protocols and diagrams serve as a valuable resource for professionals working with this important analytical standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 3. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
